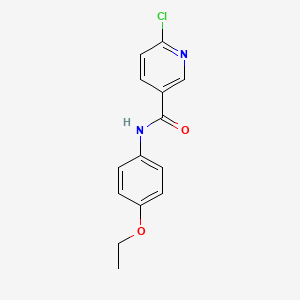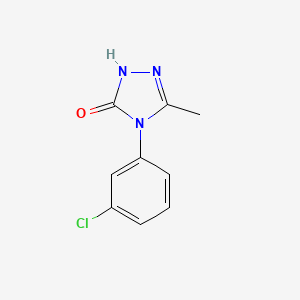
4-(3-氯苯基)-5-甲基-2,4-二氢-3H-1,2,4-三唑-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CMT-3, is a heterocyclic organic compound belonging to the triazolone family. It is a white crystalline solid that is soluble in organic solvents, such as methanol, acetone, and ethyl acetate. CMT-3 has been studied extensively in recent years due to its various applications in scientific research and its potential for therapeutic use.
科学研究应用
Antibacterial Activity
The compound’s structure includes a triazole ring, which is often associated with antimicrobial properties. Researchers have explored its potential as an antibacterial agent. By modifying the substituents on the triazole ring, scientists aim to enhance its efficacy against specific bacterial strains. Further studies are needed to optimize its antibacterial activity and evaluate its mechanism of action .
Antiviral Properties
Given the global importance of antiviral agents, investigations into the antiviral potential of this compound are ongoing. Researchers explore its ability to inhibit viral replication, particularly against RNA viruses. The triazole scaffold may serve as a promising platform for designing novel antiviral drugs .
Anticancer Research
Triazoles have been studied extensively in cancer research. This compound’s chlorophenyl and methyl substituents may influence its cytotoxicity. Researchers explore its potential as a novel chemotherapeutic agent, targeting specific cancer cell lines. Preclinical studies are essential to assess its safety and efficacy .
Neuroprotective Effects
The piperazine moiety in the compound is intriguing due to its presence in drugs for neurological disorders. Researchers investigate whether this compound exhibits neuroprotective properties. It may modulate neurotransmitter systems or protect neurons from oxidative stress. Such effects could be relevant in neurodegenerative diseases like Parkinson’s or Alzheimer’s .
Psychoactive Potential
Although not a primary focus, the compound’s structure bears resemblance to certain psychoactive substances. Researchers explore its interactions with neurotransmitter receptors, aiming to understand its psychoactivity. However, caution is necessary, as recreational use of such compounds can pose risks .
作用机制
1,2,4-Triazoles are a class of heterocyclic compounds that have been studied for their diverse pharmacological effects . They have a nitrogen-based hetero-aromatic ring structure, which makes them a remarkable scaffold for the synthesis and development of many new promising drugs .
The biological activity of 1,2,4-triazoles can vary widely depending on the specific structure of the compound and the functional groups attached to it. Some 1,2,4-triazoles have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
The mode of action of these compounds can also vary. For example, some 1,2,4-triazoles act as inhibitors of oxidative phosphorylation . They can cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain, reducing the ability of ATP synthase to function optimally .
The result of the action of these compounds at the molecular and cellular level can include effects such as the inhibition of certain enzymes or the disruption of cellular processes .
属性
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKNLNMRGPUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

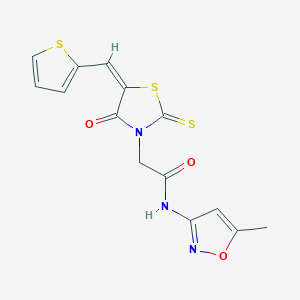
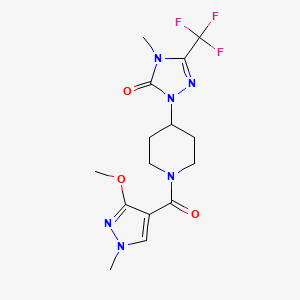

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)
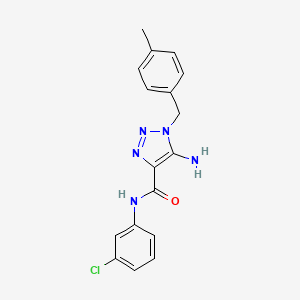

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)


![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)
